molecular formula C21H43N5O16S B12749682 Butirosin B sulfate CAS No. 53448-69-4

Butirosin B sulfate

Cat. No.: B12749682
CAS No.: 53448-69-4
M. Wt: 653.7 g/mol
InChI Key: DCBQXUQGFKXMKS-KMFTYAMCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of Butirosin B sulfate involves a series of enzymatic reactions that occur within Bacillus circulans. The key steps include the carbocyclization of glucose-6-phosphate to form 2-deoxy-scyllo-inosose, which is then further modified to produce the aminoglycoside core . The unique (S)-4-amino-2-hydroxybutyryl side chain is added through the action of specific transferases and deprotective enzymes .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Bacillus circulans under controlled conditions. The fermentation broth is then subjected to a series of purification steps, including filtration, precipitation, and chromatography, to isolate the antibiotic in its pure form .

Chemical Reactions Analysis

Types of Reactions

Butirosin B sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include modified aminoglycosides with altered antibacterial activity. These derivatives can be used to study the structure-activity relationship of the antibiotic and to develop new antibiotics with improved properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Butirosin B sulfate include other aminoglycosides such as gentamicin, neomycin, and amikacin . These compounds share a similar mechanism of action and are used to treat a variety of bacterial infections.

Uniqueness

This compound is unique due to its specific structure, which includes the (S)-4-amino-2-hydroxybutyryl group. This structural feature provides the compound with enhanced activity against certain resistant bacteria, making it a valuable addition to the aminoglycoside class of antibiotics .

Properties

CAS No.

53448-69-4

Molecular Formula

C21H43N5O16S

Molecular Weight

653.7 g/mol

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

InChI

InChI=1S/C21H41N5O12.H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-;/m0./s1

InChI Key

DCBQXUQGFKXMKS-KMFTYAMCSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O

Origin of Product

United States

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